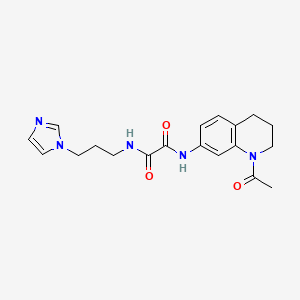

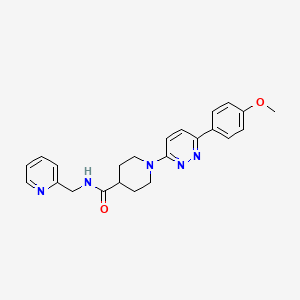

![molecular formula C18H17FN4O2S3 B2631133 5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946357-95-5](/img/structure/B2631133.png)

5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound you’re asking about contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen .

Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary greatly depending on the specific compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound, a sulfonamide derivative, has been a focal point in the synthesis and structural analysis within the realm of organic chemistry. Studies have demonstrated various methods to synthesize related sulfonamide compounds, showcasing their structural complexity and diversity. For instance, Rozentsveig et al. (2013) detailed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the intricacies of nucleophilic addition and cyclization processes in creating these compounds (Rozentsveig et al., 2013). Similarly, Gündoğdu et al. (2017) contributed to the structural determination of analogous compounds, underlining the importance of X-ray powder diffraction in elucidating the crystal structures of such complex molecules (Gündoğdu et al., 2017).

Biological Activity and Potential Therapeutic Applications

A significant aspect of the research on such sulfonamide derivatives revolves around their biological activities and potential as therapeutic agents. Investigations have revealed antimicrobial, antilipase, and antiurease activities of these compounds, suggesting their potential in treating various infections and diseases. For instance, Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties and explored their antimicrobial and enzyme inhibition activities, indicating the therapeutic potential of these compounds (Ceylan et al., 2014). The antimicrobial and enzyme inhibition activities of these compounds were further confirmed by Riyadh et al. (2018), who also highlighted the significance of molecular docking studies in understanding the interaction between these molecules and biological targets (Riyadh et al., 2018).

Insecticidal Properties

The potential of these sulfonamide derivatives extends beyond therapeutic applications to include agricultural uses, such as insecticidal agents. Soliman et al. (2020) synthesized a series of compounds incorporating sulfonamide-bearing thiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds in various applications (Soliman et al., 2020).

Mecanismo De Acción

Safety and Hazards

As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use.

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S3/c1-2-13-7-8-16(27-13)28(24,25)20-10-9-12-11-26-18-21-17(22-23(12)18)14-5-3-4-6-15(14)19/h3-8,11,20H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPNVMTUVFQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

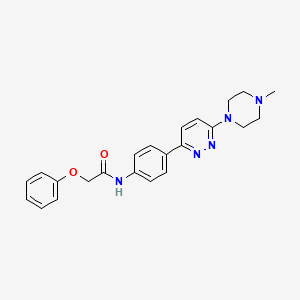

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)

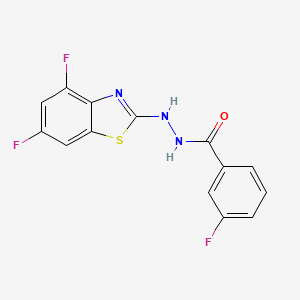

![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![4-[benzyl(methyl)amino]-N-(3-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631069.png)

![1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2631073.png)